2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-
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Overview
Description
2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-, is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-2-acetic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and arrangement.
1-Azabicyclo[2.2.1]heptane: Another related compound with a similar core structure but different functional groups and properties.
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(1S,4R)-2-azabicyclo[2.2.1]heptan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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